molecular formula C10H11FO2 B14833976 2-Cyclopropoxy-1-fluoro-3-methoxybenzene

2-Cyclopropoxy-1-fluoro-3-methoxybenzene

Cat. No.: B14833976
M. Wt: 182.19 g/mol
InChI Key: OEAXLVZVBHEQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzene, featuring a cyclopropoxy group, a fluoro substituent, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-fluoro-3-methoxybenzene typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropyl chloride. This is followed by a nucleophilic substitution reaction with a suitable benzene derivative.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using methanol and a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluoro substituent, potentially converting it to a hydrogen atom.

    Substitution: The benzene ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.

Major Products:

    Oxidation: Products may include 2-cyclopropoxy-1-fluoro-3-formylbenzene or 2-cyclopropoxy-1-fluoro-3-benzoic acid.

    Reduction: The major product could be 2-cyclopropoxy-3-methoxybenzene.

    Substitution: Various substituted derivatives of the original compound, depending on the specific reaction.

Scientific Research Applications

2-Cyclopropoxy-1-fluoro-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Cyclopropoxy-1-fluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired biological effect.

Comparison with Similar Compounds

  • 1-Cyclopropoxy-2-fluoro-3-methoxybenzene
  • 1-Cyclopropoxy-3-fluoro-2-methoxybenzene
  • 2-Cyclopropoxy-1-chloro-3-methoxybenzene

Uniqueness: 2-Cyclopropoxy-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a fluoro and a methoxy group on the benzene ring can lead to distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-cyclopropyloxy-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C10H11FO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

OEAXLVZVBHEQFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.